2,6-Dimethylcyclohexylamine chemical structure and stereoisomers
2,6-Dimethylcyclohexylamine chemical structure and stereoisomers
An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of 2,6-Dimethylcyclohexylamine
Introduction
2,6-Dimethylcyclohexylamine is an alicyclic amine characterized by a cyclohexane ring substituted with an amino group and two methyl groups at positions 2 and 6. As a chemical intermediate, it serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its structural analogue, 2,6-dimethylaniline—which can be produced from 2,6-dimethylcyclohexylamine—is a key starting material for a variety of anesthetics like Lidocaine and Ropivacaine, as well as other pharmacologically active agents.[1][2] The spatial arrangement of the three substituent groups on the cyclohexane ring gives rise to a rich stereoisomeric landscape. Understanding the nuances of these stereoisomers is paramount for drug development professionals, as different isomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4]
This technical guide provides a comprehensive exploration of the chemical structure, stereoisomers, synthesis, separation, and characterization of 2,6-dimethylcyclohexylamine, designed for researchers, scientists, and professionals in drug development.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental structure of 2,6-dimethylcyclohexylamine consists of a six-carbon alicyclic ring. The numbering convention places the amino group (-NH₂) at position 1, with the two methyl groups (-CH₃) at positions 2 and 6. This substitution pattern creates three chiral centers (C1, C2, and C6), leading to the potential for multiple stereoisomers.
Caption: General chemical structure of 2,6-Dimethylcyclohexylamine.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 2,6-dimethylcyclohexylamine.
| Property | Value | Reference(s) |
| CAS Number | 6850-63-1 | [5][6][7] |
| Molecular Formula | C₈H₁₇N | [5][6] |
| Molecular Weight | 127.23 g/mol | [5][6] |
| Boiling Point | 160.3 - 168 °C at 760 mmHg | [6][8][9] |
| Density | 0.826 g/cm³ | [6][9] |
| IUPAC Name | 2,6-dimethylcyclohexan-1-amine | [5] |
| Canonical SMILES | CC1CCCC(C1N)C | [6][7] |
Part 2: The Stereoisomeric Landscape
The substitution pattern of 2,6-dimethylcyclohexylamine gives rise to distinct stereoisomers, each with unique conformational properties and stability.[10] These isomers are typically classified based on the relative orientation of the substituents with respect to the plane of the cyclohexane ring: cis (on the same side) or trans (on opposite sides). This leads to three primary diastereomeric forms: cis-cis, trans-trans, and cis-trans.[10][11]
-
cis-cis Isomer : In this configuration, the amino group and both methyl groups are on the same side of the ring. In its most stable chair conformation, steric strain is minimized by placing two of the three substituents in equatorial positions, leaving one in an axial position.[10]
-
trans-trans Isomer : Here, the substituents alternate their positions relative to the ring's plane. This arrangement allows all three bulky groups to occupy equatorial positions in the most stable chair conformation, which significantly minimizes steric strain, making it the most stable isomer.[10]
-
cis-trans Isomer : This isomer features one cis and one trans relationship between adjacent substituents. For example, the amino group and one methyl group could be cis, while the amino group and the other methyl group are trans.[10]
The differentiation of these isomers is critical in drug development. The specific three-dimensional arrangement of a molecule dictates its ability to bind to biological targets like receptors and enzymes. Consequently, one stereoisomer may exhibit potent therapeutic activity while another could be inactive or even toxic.[3][4][12]
Caption: Relationship and relative stability of 2,6-dimethylcyclohexylamine stereoisomers.
Part 3: Synthesis and Stereocontrol
The synthesis of 2,6-dimethylcyclohexylamine is typically achieved through methods that can produce a mixture of stereoisomers. The choice of starting material and reaction conditions can influence the final isomeric ratio.
Protocol 1: Reductive Amination of 2,6-Dimethylcyclohexanone
This is a versatile laboratory-scale method for synthesizing amines from carbonyl compounds.[10] The process involves the reaction of 2,6-dimethylcyclohexanone with ammonia to form an imine intermediate, which is then reduced to the final amine product.
Causality : This method is favored for its directness. The stereochemistry of the final product mixture is influenced by the steric hindrance around the carbonyl group and the reducing agent used. Bulky reducing agents may favor attack from the less hindered face, altering the cis/trans ratio.
Step-by-Step Methodology :
-
Imine Formation : Dissolve 2,6-dimethylcyclohexanone in a suitable solvent (e.g., methanol).
-
Add an excess of ammonia (often as ammonium acetate or a solution of ammonia in methanol).
-
Stir the mixture at room temperature to allow for the formation of the imine intermediate.
-
Reduction : Introduce a reducing agent. Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) for laboratory scale.[10]
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, quench any remaining reducing agent. Perform an acid-base extraction to isolate the amine product.
-
Purification : Purify the resulting mixture of 2,6-dimethylcyclohexylamine isomers by distillation.[8]
Protocol 2: Catalytic Hydrogenation and Amination of 2,6-Dimethylphenol
This method is often preferred for industrial-scale production due to its high yield and the commercial availability of 2,6-dimethylphenol.[13] It combines the hydrogenation of the aromatic ring and the amination of the resulting hydroxyl group in a single process.
Causality : This process is highly efficient for large-scale synthesis. The catalyst and reaction conditions (high temperature and pressure) are chosen to overcome the stability of the aromatic ring and drive the reaction to completion, yielding a mixture of the stereoisomeric amines.[8][13]
Step-by-Step Methodology :
-
Reactor Charging : Load a high-pressure stirred autoclave with 2,6-dimethylphenol and a suitable catalyst. A typical catalyst is palladium on an aluminum oxide support.[8][13]
-
Ammonia Addition : Seal the autoclave and charge it with liquid ammonia.
-
Hydrogenation : Heat the mixture to a reaction temperature (e.g., 230 °C) and pressurize with hydrogen gas (e.g., 200 bar).[8]
-
Reaction : Maintain the temperature and pressure until hydrogen uptake ceases, indicating the reaction is complete (typically several hours).[8]
-
Cooling and Filtration : Cool the reactor, vent the excess pressure, and filter the reaction mixture to remove the catalyst.
-
Purification : The crude product, a mixture of stereoisomeric 2,6-dimethylcyclohexylamines, is purified by fractional distillation to yield the final product with a boiling point of 167-168 °C.[8]
Caption: Synthetic workflows for producing 2,6-dimethylcyclohexylamine.
Part 4: Separation and Characterization of Stereoisomers
Separating and identifying the individual stereoisomers of 2,6-dimethylcyclohexylamine is a critical task, as their similar physicochemical properties make separation challenging.[14] Gas chromatography (GC) is a highly effective technique for separating the diastereomers.[10][15]
Protocol 3: Gas Chromatography (GC) Method for Diastereomer Separation
This protocol outlines a typical GC method for the analytical separation of cis and trans isomers.
Causality : The choice of a mid-polarity, base-deactivated capillary column is crucial. Amines are basic compounds that can interact strongly with acidic sites on standard silica columns, leading to poor peak shape (tailing). A base-deactivated column minimizes these interactions.[10] A slow temperature ramp increases the differential partitioning of the isomers between the stationary and mobile phases, enhancing resolution.[15]
Step-by-Step Methodology :
-
Sample Preparation : Prepare a dilute solution of the 2,6-dimethylcyclohexylamine isomer mixture in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
GC System Configuration : Set up the gas chromatograph with the parameters outlined in the table below.
-
Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition : Run the temperature program and acquire the chromatogram. The different diastereomers will elute at different retention times.
-
Analysis : Identify the peaks corresponding to the cis and trans isomers. The peak area can be used to determine the relative abundance of each isomer in the mixture.
Typical GC Parameters
| Parameter | Typical Condition | Reference(s) |
| Column | Base-deactivated poly(5% diphenyl/95% dimethyl siloxane) capillary column (30m x 0.25mm) | [10] |
| Injector Temperature | 250 °C | [10][15] |
| Oven Program | Initial 100 °C, ramp at 5 °C/min to 220 °C | [10][15] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | [10] |
| Carrier Gas | Helium or Nitrogen | [10] |
Enantiomer Resolution
While GC can separate diastereomers, resolving enantiomers (the non-superimposable mirror images of the trans-trans and cis-trans isomers) requires a chiral environment. This is typically achieved using:
-
Chiral HPLC/GC : Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Chiral Derivatization : The amine mixture is reacted with a pure chiral reagent to form diastereomeric derivatives (e.g., amides). These diastereomers can then be separated using standard, non-chiral chromatography techniques like GC or HPLC.[10]
Spectroscopic Characterization
Once separated, the identity and stereochemistry of each isomer must be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for distinguishing diastereomers. The spatial orientation of the methyl and amino groups (axial vs. equatorial) results in distinct chemical shifts and proton-proton coupling constants, providing a unique fingerprint for each isomer.[10][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Coupling a GC to a mass spectrometer allows for the confirmation of the molecular weight (127 g/mol ) for each eluting peak. While the mass spectra of the isomers will be nearly identical, the combination of a unique retention time and the correct mass confirms the identity of each separated isomer.[10][15]
Conclusion
2,6-Dimethylcyclohexylamine is a deceptively simple molecule whose utility in synthetic chemistry is deeply connected to its complex stereochemistry. The existence of multiple stable stereoisomers—cis-cis, trans-trans, and cis-trans—necessitates precise control over its synthesis and rigorous methods for its separation and characterization. For professionals in drug discovery and development, a thorough understanding of these principles is not merely academic; it is a fundamental requirement for designing and creating safe and effective therapeutic agents. The protocols and insights provided in this guide serve as a foundational resource for navigating the challenges and opportunities presented by the stereoisomeric landscape of this important chemical intermediate.
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Miyawaki, I., et al. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittelforschung, 38(11A), 1662-5. Retrieved from [Link]
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![Reaction scheme for the synthesis of 2,6-bis[1-(2,6-dimethylcyclohexylimino)ethyl]pyridine](https://i.imgur.com/8G03x2N.png)
